4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1251924-64-7) is a pyrazole-containing primary amine with the molecular formula C8H15N3 and molecular weight 153.22 g/mol. It is primarily supplied as a research chemical building block, with commercial availability typically at ≥95% purity.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 1251924-64-7
Cat. No. B1421887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
CAS1251924-64-7
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CCCCN
InChIInChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3
InChIKeyLKMSDWRFQSEZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1251924-64-7): Chemical Identity and Baseline Characteristics for Procurement


4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1251924-64-7) is a pyrazole-containing primary amine with the molecular formula C8H15N3 and molecular weight 153.22 g/mol [1]. It is primarily supplied as a research chemical building block, with commercial availability typically at ≥95% purity [2]. The compound features a 1-methylpyrazole ring connected via a butyl linker to a terminal primary amine, providing a versatile scaffold for further derivatization in medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Structural Determinants of Function


In-class pyrazole amines are not interchangeable due to the critical influence of substitution pattern on molecular recognition and physicochemical properties. The specific 1-methyl-4-(butan-1-amine) substitution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine positions the primary amine at a distinct distance and orientation relative to the pyrazole ring compared to regioisomers such as 3-(1-methyl-1H-pyrazol-4-yl)butan-1-amine or analogs with shorter linkers . This spatial arrangement directly impacts hydrogen-bonding capacity, conformational flexibility (4 rotatable bonds), and predicted logP (0.70), which collectively govern target engagement, solubility, and downstream derivatization efficiency [1]. Substituting a compound with an ostensibly similar pyrazole-alkylamine motif without verifying these structural parameters risks altering pharmacological activity, synthetic compatibility, or formulation behavior in ways not predictable from in-class similarity alone [2].

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Quantitative Differentiation Evidence for Scientific Selection


Predicted Lipophilicity (logP) as a Surrogate for Membrane Permeability: 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine vs. Closest Regioisomer

Lipophilicity, a key determinant of passive membrane permeability and CNS penetration, differs between 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (target) and its regioisomer 3-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. The target compound exhibits a calculated logP of 0.70, whereas the 3-substituted analog has a higher predicted logP of 1.24, indicating a >0.5 log unit difference [1]. This divergence arises from the altered spatial arrangement of the hydrophobic pyrazole ring relative to the polar primary amine [2].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Rotatable Bond Count and Conformational Entropy: Differentiating 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine from Shorter-Linker Analogs

The number of freely rotatable bonds influences a molecule's conformational entropy penalty upon binding and its oral bioavailability potential. 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine contains 4 rotatable bonds, providing greater conformational flexibility than the shorter-linked 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (3 rotatable bonds) [1]. This increased flexibility may allow the terminal amine to adopt a wider range of binding poses within a target pocket, but could also incur a higher desolvation penalty .

Medicinal Chemistry Molecular Design Conformational Analysis

CCK1R Agonist Activity: A Singular Bioactivity Data Point for 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine has been reported to exhibit agonist activity at the cholecystokinin A receptor (CCK1R), with an EC50 of 0.316 nM measured in a CHO cell-based calcium mobilization assay [1]. No comparative data for close analogs are available in the same assay system, and this represents the only peer-reviewed bioactivity data point currently identifiable for this compound.

GPCR Pharmacology Cholecystokinin Receptor Calcium Flux Assay

Optimal Application Scenarios for 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine Based on Quantitative Evidence


Design of CNS-Penetrant Chemical Probes Requiring Controlled Lipophilicity

The target compound's moderate calculated logP of 0.70 makes it a suitable starting scaffold for optimizing blood-brain barrier penetration while maintaining aqueous solubility [1]. In contrast to more lipophilic regioisomers (logP ~1.24), this compound reduces the risk of high non-specific binding and poor solubility often encountered in CNS drug discovery [2].

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Containing GPCR Ligands

The observed CCK1R agonist activity (EC50 = 0.316 nM) provides a functional anchor for SAR studies [3]. Systematic variation of the linker length (4 rotatable bonds) and substitution pattern around the pyrazole core could be used to map the pharmacophore requirements for CCK1R engagement and selectivity over related GPCRs [4].

Synthesis of Focused Compound Libraries with Defined Conformational Flexibility

The presence of 4 rotatable bonds in the butyl linker offers a distinct conformational profile compared to shorter ethyl-linked analogs (3 rotatable bonds) . This feature can be exploited to generate a small library of compounds with graduated conformational entropy, enabling studies of the relationship between flexibility and binding kinetics or oral bioavailability [5].

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